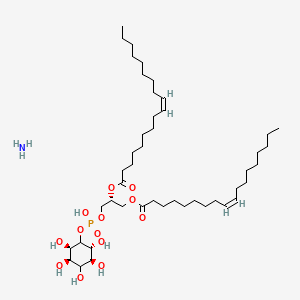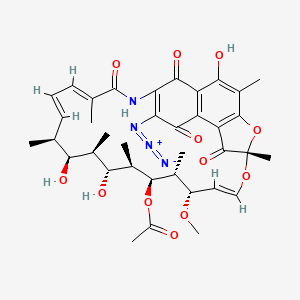
-myo-inositol) Ammonium Salt"
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-myo-Inositol Ammonium Salt: is a derivative of myo-inositol, a naturally occurring carbohydrate found in many plants and animals. This compound is known for its role in cell growth, function, and signaling. The ammonium salt form enhances its solubility and stability, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-Inositol Ammonium Salt typically involves the phosphorylation of myo-inositol followed by the addition of ammonium ions. The reaction conditions include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of D-myo-Inositol Ammonium Salt involves large-scale chemical reactors where the reaction conditions are tightly controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
D-myo-Inositol Ammonium Salt can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form inositol phosphates.
Reduction: : Reduction reactions can lead to the formation of reduced inositol derivatives.
Substitution: : Substitution reactions can occur at the hydroxyl groups of the inositol ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and periodic acid (HIO4).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: : Substituting agents like alkyl halides and various catalysts are employed.
Major Products Formed
Oxidation: : Inositol phosphates, such as inositol trisphosphate (IP3).
Reduction: : Reduced inositol derivatives.
Substitution: : Alkylated inositol derivatives.
Scientific Research Applications
D-myo-Inositol Ammonium Salt is widely used in scientific research due to its role in cell signaling and metabolism. It is used in:
Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : In studies related to cell growth, differentiation, and apoptosis.
Medicine: : Investigated for its potential therapeutic effects in conditions such as polycystic ovary syndrome (PCOS) and insulin resistance.
Industry: : Used in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects primarily through its role as a signaling molecule. It interacts with various molecular targets, including inositol receptors and enzymes involved in the phosphoinositide signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
D-myo-Inositol Ammonium Salt is similar to other inositol phosphates, such as inositol trisphosphate (IP3) and inositol hexakisphosphate (IP6). it is unique in its ammonium salt form, which enhances its solubility and stability. This makes it more suitable for certain applications where these properties are critical.
List of Similar Compounds
Inositol trisphosphate (IP3)
Inositol hexakisphosphate (IP6)
Myo-inositol
Scyllo-inositol
Chiro-inositol
Properties
Molecular Formula |
C45H86NO13P |
|---|---|
Molecular Weight |
880.1 g/mol |
IUPAC Name |
azane;[(2R)-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H83O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37,40-45,48-52H,3-16,21-36H2,1-2H3,(H,53,54);1H3/b19-17-,20-18-;/t37-,40?,41-,42+,43-,44-,45?;/m1./s1 |
InChI Key |
BNQXGMKDXNGGJW-KQGVMXTASA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)



![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B15354841.png)





![2-(5-Hydroxy-1H-pyrazol-4-yl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B15354870.png)
![6-[(6-chloropyridin-3-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354874.png)

